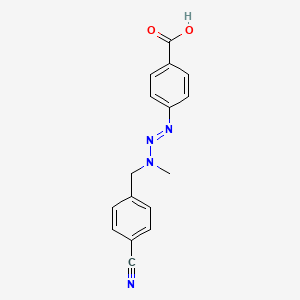

p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid: is a complex organic compound that features a triazeno group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid typically involves multiple steps. One common method starts with the preparation of p-cyanobenzyl chloride, which is then subjected to ammonolysis to form p-cyanobenzylamine. This intermediate is further reacted with methylating agents and triazeno compounds under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazeno group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of dyes, polymers, and other organic compounds .

Biology: Its unique structure allows it to act as a probe or inhibitor in various biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in drug development for targeting specific molecular pathways involved in diseases .

Industry: Industrially, the compound is utilized in the production of specialty chemicals, including cross-linking agents for polymers and stabilizers for certain materials .

Mechanism of Action

The mechanism of action of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in various applications .

Comparison with Similar Compounds

p-Aminobenzoic acid: Used in the synthesis of folic acid and as a UV filter in sunscreen products.

p-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.

p-Cyanobenzoic acid: Utilized in the production of dyes and as an intermediate in organic synthesis.

Uniqueness: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to its triazeno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid, with the chemical formula C16H14N4O2 and CAS number 65542-16-7, is a triazene derivative that has garnered interest for its potential biological activities, particularly in the field of oncology. This compound belongs to a class of anticancer agents known for their ability to induce cell death in malignant cells through various mechanisms.

Chemical Structure and Properties

The structure of this compound features a triazene functional group, which is crucial for its biological activity. The molecular weight is approximately 294.31 g/mol, and it exhibits properties typical of triazene compounds, including potential mutagenicity and cytotoxicity.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 65542-16-7 |

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. This interaction may lead to:

- DNA Damage : The formation of DNA adducts can result in mutations and ultimately cell death.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Tumor Growth : Studies have shown that triazene derivatives can inhibit the proliferation of various cancer cell lines.

Pharmacokinetics

Research on the pharmacokinetics of similar triazene compounds indicates that they are rapidly metabolized and cleared from the body. For instance, studies on related compounds have demonstrated a terminal half-life of approximately 2.5 hours in murine models, with significant distribution to tumor tissues compared to normal tissues .

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the efficacy of this compound showed significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The compound displayed IC50 values in the low micromolar range, indicating potent activity .

- Metabolic Pathways : Metabolomic studies have identified key metabolites formed during the metabolism of this compound, including glucuronide and glycinate derivatives. These metabolites are crucial for understanding the compound's pharmacological effects and potential toxicity .

- Clinical Implications : Ongoing clinical trials are investigating the safety and efficacy of triazene derivatives in combination therapies for advanced cancers. Early results suggest improved outcomes when used alongside conventional chemotherapeutics .

Properties

CAS No. |

65542-16-7 |

|---|---|

Molecular Formula |

C16H14N4O2 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

4-[[(4-cyanophenyl)methyl-methylamino]diazenyl]benzoic acid |

InChI |

InChI=1S/C16H14N4O2/c1-20(11-13-4-2-12(10-17)3-5-13)19-18-15-8-6-14(7-9-15)16(21)22/h2-9H,11H2,1H3,(H,21,22) |

InChI Key |

GJQMFLTWFFYRLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.